Bicyclo[1.1.1]pentane-1,3-dicarboxamide
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Overview
Description
Bicyclo[111]pentane-1,3-dicarboxamide is a compound characterized by its unique bicyclic structure, which consists of two fused cyclopropane rings This structure imparts significant strain energy, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxamide typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. The formed diketone undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can then be converted to the desired dicarboxamide through standard amide formation reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for efficiency and yield. These methods often involve continuous flow photochemical reactors to ensure consistent production of the bicyclo[1.1.1]pentane core . The subsequent steps, including the haloform reaction and amide formation, are carried out in batch reactors to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines. Substitution reactions result in various functionalized derivatives of this compound .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1,3-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets . The pathways involved often include inhibition of enzymatic activity or activation of signaling cascades, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxamide can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound is a precursor in the synthesis of the dicarboxamide and shares similar reactivity.
Bicyclo[1.1.1]pentane-1,3-dicarboxylate esters: These esters are used in similar applications but offer different reactivity profiles due to the ester functional groups.
Bicyclo[1.1.1]pentane-1,3-diamine: This compound features amine groups instead of amides, leading to different chemical properties and applications.
The uniqueness of this compound lies in its amide functional groups, which provide distinct reactivity and potential for forming hydrogen bonds, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2,(H2,8,10)(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHITRSVNYVALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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